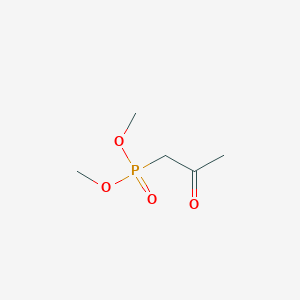

Dimethyl (2-oxopropyl)phosphonate

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-dimethoxyphosphorylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11O4P/c1-5(6)4-10(7,8-2)9-3/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOWIYNWMROWVDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90194846 | |

| Record name | Dimethyl (2-oxopropyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90194846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | Dimethyl (2-oxopropyl)phosphonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20611 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.07 [mmHg] | |

| Record name | Dimethyl (2-oxopropyl)phosphonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20611 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4202-14-6 | |

| Record name | Dimethyl P-(2-oxopropyl)phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4202-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl (2-oxopropyl)phosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004202146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl (2-oxopropyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90194846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl (2-oxopropyl)phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Dimethyl (2-oxopropyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl (2-oxopropyl)phosphonate (CAS Number: 4202-14-6), also known as dimethyl acetonylphosphonate, is a versatile organophosphorus compound with significant applications in synthetic organic chemistry. Its bifunctional nature, possessing both a ketone and a phosphonate (B1237965) moiety, makes it a valuable precursor for the synthesis of a wide array of organic molecules, including α,β-unsaturated ketones and various heterocyclic compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and an exploration of its potential role in modulating biological signaling pathways.

Chemical and Physical Properties

This compound is typically a colorless to pale yellow liquid.[1][2] Its key physical and chemical properties are summarized in the tables below for easy reference.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 4202-14-6 | [1][3][4][5][6] |

| Molecular Formula | C₅H₁₁O₄P | [1][5] |

| Molecular Weight | 166.11 g/mol | [1][5][6] |

| Appearance | Colorless to pale yellow liquid | [1][2][3] |

| Density | 1.202 g/mL at 25 °C | [1][6] |

| Boiling Point | 76-79 °C at 3 mmHg | [1][6] |

| Refractive Index (n20/D) | 1.439 | [1][6] |

| Flash Point | 93.4 °C (closed cup) | [7] |

Table 2: Chemical Identifiers

| Identifier | Value | Reference(s) |

| IUPAC Name | 1-dimethoxyphosphorylpropan-2-one | |

| Synonyms | Dimethyl acetonylphosphonate, Acetonylphosphonic acid dimethyl ester, (2-Oxopropyl)phosphonic acid dimethyl ester | [1][3][4] |

| InChI | 1S/C5H11O4P/c1-5(6)4-10(7,8-2)9-3/h4H2,1-3H3 | [5][6] |

| InChIKey | UOWIYNWMROWVDG-UHFFFAOYSA-N | [5][6] |

| SMILES | COP(=O)(CC(C)=O)OC | [6] |

| EC Number | 224-110-5 | [6] |

| PubChem CID | 77872 | [1][8] |

Synthesis and Reactions

This compound is a key intermediate in various organic transformations. Its synthesis is most commonly achieved through the Michaelis-Arbuzov reaction.

Synthesis via the Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone for the formation of carbon-phosphorus bonds. It involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. In the case of this compound, trimethyl phosphite is reacted with chloroacetone (B47974).

-

Materials: Trimethyl phosphite, chloroacetone, reaction flask, condenser, heating mantle, distillation apparatus.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place an equimolar amount of trimethyl phosphite.

-

Slowly add chloroacetone dropwise to the trimethyl phosphite with stirring. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, heat the reaction mixture at reflux for 2-3 hours to ensure the completion of the reaction.

-

The progress of the reaction can be monitored by observing the cessation of methyl chloride evolution.

-

After cooling to room temperature, the crude product is purified by vacuum distillation to yield pure this compound.

-

Synthesis of this compound.

Key Reactions and Applications

This compound is a valuable reagent in C-C bond-forming reactions, most notably the Horner-Wadsworth-Emmons (HWE) reaction and as a precursor in the Ohira-Bestmann modification for alkyne synthesis.

The HWE reaction utilizes a phosphonate-stabilized carbanion to react with aldehydes or ketones, typically yielding (E)-alkenes with high stereoselectivity. The phosphonate carbanion is more nucleophilic and less basic than the corresponding Wittig ylides, offering broader functional group compatibility. The water-soluble phosphate (B84403) byproduct simplifies purification.

-

Materials: this compound, a suitable base (e.g., NaH, K₂CO₃), an aldehyde or ketone, anhydrous solvent (e.g., THF, acetonitrile), quenching solution (e.g., saturated aqueous NH₄Cl), extraction solvent (e.g., ethyl acetate).

-

Procedure (using NaH in THF):

-

To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.

-

Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the desired α,β-unsaturated ketone.

-

Horner-Wadsworth-Emmons Reaction Workflow.

This compound is a precursor to dimethyl (1-diazo-2-oxopropyl)phosphonate, commonly known as the Ohira-Bestmann reagent. This reagent is widely used for the one-carbon homologation of aldehydes to terminal alkynes under mild basic conditions.

Biological Activity and Signaling Pathways

Organophosphorus compounds are a broad class of chemicals with diverse biological activities. While the specific biological roles of this compound are not extensively documented in publicly available literature, its structural class suggests potential interactions with biological systems, particularly as an enzyme inhibitor. As a phosphonate, it can act as a stable bioisostere of phosphate, a ubiquitous functional group in biological signaling.[9]

Potential as an Acetylcholinesterase Inhibitor

A primary mechanism of toxicity for many organophosphorus compounds is the inhibition of acetylcholinesterase (AChE).[1] AChE is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh). Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent toxic effects.

The inhibition of AChE by organophosphates typically involves the phosphorylation of a serine residue in the enzyme's active site. This forms a stable, phosphorylated enzyme that is catalytically inactive.

Potential Mechanism of Acetylcholinesterase Inhibition.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions. It is harmful if swallowed and causes skin and serious eye irritation.

Table 3: GHS Hazard Information

| Hazard Class | Category |

| Acute Toxicity, Oral | 4 |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 2 |

Data sourced from PubChem CID 77872.

Handling Recommendations:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only in a well-ventilated area.

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Store in a cool, dry, and well-ventilated place.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, with well-established applications in the Horner-Wadsworth-Emmons reaction and as a precursor for the Ohira-Bestmann reagent. Its utility in the construction of complex molecules makes it an important tool for researchers in drug discovery and development. While its specific biological activity is not extensively characterized, its classification as an organophosphorus compound suggests potential interactions with biological targets such as acetylcholinesterase. Further research into its biological effects could unveil new applications for this compound in chemical biology and medicinal chemistry. Proper safety and handling procedures are essential when working with this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. New β-ketophosphonates for the synthesis of prostaglandin analogues. 1. Phosphonates with a bicyclo[3.3.0]octene scaffold spaced by a methylene group from the β-ketone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]

- 4. m.youtube.com [m.youtube.com]

- 5. BJOC - Synthesis of β-ketophosphonates through aerobic copper(II)-mediated phosphorylation of enol acetates [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to Dimethyl (2-oxopropyl)phosphonate: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl (2-oxopropyl)phosphonate, also known as dimethyl acetonylphosphonate, is a versatile organophosphorus compound with significant applications in synthetic organic chemistry. Its bifunctional nature, possessing both a ketone and a phosphonate (B1237965) moiety, makes it a valuable precursor for the synthesis of a wide range of biologically active molecules, including agrochemicals and pharmaceuticals. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and insights into its chemical reactivity.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below, providing a quick reference for laboratory use.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| IUPAC Name | 1-dimethoxyphosphorylpropan-2-one | [1] |

| Synonyms | Dimethyl acetonylphosphonate, (2-Oxopropyl)phosphonic acid dimethyl ester | [2] |

| CAS Number | 4202-14-6 | [3] |

| Molecular Formula | C5H11O4P | [3] |

| Molecular Weight | 166.11 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 76-79 °C at 3 mmHg | [4] |

| Density | 1.202 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.439 | [4] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Key Data and Observations | Reference(s) |

| ¹H NMR | Data available on PubChem. | [1] |

| ¹³C NMR | Data available on PubChem. | [1] |

| ³¹P NMR | Data available on PubChem. | [1] |

| Infrared (IR) Spectroscopy | Neat (liquid film) or gas phase spectra available. | [1][5] |

| Mass Spectrometry (MS) | Electron Ionization (EI) mass spectrum available on NIST WebBook. | [6] |

Experimental Protocols

Synthesis of this compound via the Arbuzov Reaction

The most common method for the synthesis of this compound is the Michaelis-Arbuzov reaction between trimethyl phosphite (B83602) and chloroacetone.

Reaction:

References

- 1. This compound | C5H11O4P | CID 77872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 4202-14-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. This compound [webbook.nist.gov]

- 4. 2-氧代丙基膦酸二甲酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

Dimethyl (2-oxopropyl)phosphonate molecular weight and formula

This document provides the core physicochemical properties of Dimethyl (2-oxopropyl)phosphonate, a compound of interest for researchers and professionals in the fields of chemistry and drug development.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below.

| Property | Value |

| Molecular Formula | C5H11O4P[1][2][3][4] |

| Molecular Weight | 166.11 g/mol [1][4] |

| CAS Number | 4202-14-6[1][2][3][5] |

As an AI language model, I am unable to provide detailed experimental protocols or generate visual diagrams using Graphviz. The information provided is based on publicly available chemical data.

References

An In-depth Technical Guide to the Synthesis of Dimethyl (2-oxopropyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for Dimethyl (2-oxopropyl)phosphonate, a versatile intermediate in organic synthesis. The document details the core synthetic methodologies, presents quantitative data in a structured format, and provides detailed experimental protocols. Visual diagrams of the synthesis pathways are included to facilitate a clear understanding of the chemical transformations.

Introduction

This compound, also known as dimethyl acetonylphosphonate, is a key building block in synthetic organic chemistry.[1] Its bifunctional nature, featuring both a ketone and a phosphonate (B1237965) moiety, allows for a wide range of chemical transformations.[1] It is a crucial precursor for the synthesis of various biologically active molecules and is frequently employed in the Horner-Wadsworth-Emmons reaction. This guide focuses on the most common and effective methods for its preparation.

Core Synthesis Pathways

Two primary pathways dominate the synthesis of this compound: the Michaelis-Arbuzov reaction and the acylation of dimethyl methylphosphonate (B1257008).

Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a classic and widely used method for the formation of carbon-phosphorus bonds.[2][3][4] In the context of this compound synthesis, this reaction involves the nucleophilic attack of a trialkyl phosphite (B83602), typically trimethyl phosphite, on an α-halo ketone, such as chloroacetone (B47974).[3]

The reaction mechanism proceeds via an initial SN2 attack of the phosphorus atom on the electrophilic carbon of the alkyl halide, forming a phosphonium (B103445) salt intermediate. This is followed by the displacement of an alkyl group from the phosphite by the halide anion, yielding the final phosphonate product.[3]

A competing pathway in the reaction of α-halo ketones with phosphites is the Perkow reaction, which leads to the formation of a vinyl phosphate. The outcome of the reaction can be influenced by the reaction conditions and the structure of the reactants.

Acylation of Dimethyl Methylphosphonate

An alternative route to this compound involves the acylation of the anion of dimethyl methylphosphonate. This method requires the deprotonation of dimethyl methylphosphonate using a strong base, such as sodium hydride or an organolithium reagent, to form a nucleophilic phosphonate carbanion. This anion then reacts with an acylating agent, like acetyl chloride or acetic anhydride, to yield the target β-ketophosphonate.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound and its subsequent conversion to the widely used Ohira-Bestmann reagent.

Table 1: Synthesis of this compound via Michaelis-Arbuzov Reaction (Representative)

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Trimethyl phosphite | Chloroacetone | Toluene (B28343) | 110 (Reflux) | 4-6 | 70-85 |

Note: Data is representative and may vary based on specific experimental conditions.

Table 2: Synthesis of Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann Reagent)[6][7]

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| This compound | Tosyl azide (B81097) | Triethylamine | Acetonitrile | Room Temperature | 18 | 65[8] |

| Diethyl (2-oxopropyl)phosphonate | 4-Acetamidobenzenesulfonyl azide | Sodium Hydride | Toluene/THF | 0 to Room Temperature | 20 | 90-93[6][7] |

Experimental Protocols

Protocol 1: Synthesis of this compound via Michaelis-Arbuzov Reaction

Materials:

-

Trimethyl phosphite

-

Chloroacetone

-

Toluene, anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add trimethyl phosphite (1.1 equivalents).

-

Under an inert atmosphere (e.g., nitrogen or argon), add chloroacetone (1.0 equivalent) dropwise to the trimethyl phosphite with stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 110°C in toluene) for 4-6 hours.

-

Monitor the reaction progress by TLC or 31P NMR spectroscopy.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The crude product is purified by vacuum distillation to remove any unreacted starting materials and the methyl chloride byproduct.

Protocol 2: Synthesis of Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann Reagent)

This protocol is adapted from the synthesis of the diethyl analog and is a common subsequent step for utilizing this compound.[6][7]

Materials:

-

This compound

-

4-Acetamidobenzenesulfonyl azide (p-ABSA)

-

Sodium hydride (60% dispersion in mineral oil)

-

Toluene, anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Three-necked round-bottom flask

-

Addition funnel

-

Ice bath

Procedure:

-

Suspend sodium hydride (1.0 equivalent) in anhydrous toluene in a three-necked flask under an inert atmosphere.

-

Cool the suspension to 0°C using an ice bath.

-

Dissolve this compound (1.0 equivalent) in anhydrous toluene and add it dropwise to the sodium hydride suspension via an addition funnel.

-

After the addition is complete, allow the mixture to stir at 0°C for 30 minutes.

-

In a separate flask, dissolve 4-acetamidobenzenesulfonyl azide (1.0 equivalent) in anhydrous THF.

-

Add the p-ABSA solution dropwise to the reaction mixture at 0°C.

-

After the addition, remove the ice bath and allow the reaction to warm to room temperature and stir for 18-20 hours.[6][7]

-

Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel.[6]

Visualizations

The following diagrams illustrate the core synthesis pathways.

Caption: Michaelis-Arbuzov reaction pathway for this compound synthesis.

Caption: Acylation pathway for this compound synthesis.

Caption: Synthesis of the Ohira-Bestmann reagent from this compound.

References

An In-depth Technical Guide to Dimethyl (2-oxopropyl)phosphonate: Structure, Isomerism, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Dimethyl (2-oxopropyl)phosphonate, a versatile organophosphorus compound with significant applications in organic synthesis and drug discovery. We will delve into its structural properties, potential isomers, key synthetic protocols, and its role as a precursor to bioactive molecules.

Structural Formula and Chemical Properties

This compound, also known as dimethyl acetonylphosphonate, is a key intermediate in organic synthesis. Its structure features a phosphonate (B1237965) group attached to a propanone backbone.

Chemical Structure:

Molecular Formula: C₅H₁₁O₄P

Key Physical and Chemical Properties:

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference(s) |

| Molecular Weight | 166.11 g/mol | [1][2] |

| CAS Number | 4202-14-6 | [1][2] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 76-79 °C at 3 mmHg | [2][3] |

| Density | 1.202 g/mL at 25 °C | [2][3] |

| Refractive Index (n20/D) | 1.439 | [2][3] |

| Flash Point | 93.4 °C (closed cup) | [3] |

Isomers of this compound

Understanding the isomeric forms of a molecule is crucial for predicting its reactivity and potential biological activity. For this compound, two primary forms of isomerism are relevant: positional isomerism and keto-enol tautomerism.

Positional Isomers

Positional isomers have the same molecular formula and functional groups but differ in the position of the functional groups on the carbon skeleton. For the oxopropylphosphonate structure, the primary positional isomer would be Dimethyl (1-oxopropyl)phosphonate , where the carbonyl group is on the first carbon of the propyl chain. Another possibility includes branching of the carbon chain.

Keto-Enol Tautomerism

Like other carbonyl compounds with α-hydrogens, this compound can exist in equilibrium with its enol tautomer. This equilibrium involves the migration of a proton and the shifting of a double bond.

The keto form is generally the more stable and predominant tautomer. However, the enol form can be a key intermediate in certain reactions, particularly those involving the α-carbon.

Experimental Protocols

Detailed and reliable experimental protocols are paramount for the successful synthesis and application of chemical compounds. This section provides methodologies for the synthesis of this compound and its subsequent conversion into a synthetically valuable reagent.

Synthesis of this compound via the Michaelis-Arbuzov Reaction

The most common and efficient method for the synthesis of β-ketophosphonates like this compound is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite (B83602) with an α-halo ketone.

Reaction Scheme:

(CH₃O)₃P + ClCH₂C(O)CH₃ → (CH₃O)₂P(O)CH₂C(O)CH₃ + CH₃Cl

Detailed Experimental Protocol:

-

Reactants:

-

Trimethyl phosphite

-

Toluene (B28343) (solvent)

-

-

Procedure:

-

A solution of chloroacetone (1000 g, 10.81 mol) in 4000 g of toluene is prepared in a feeding vessel.

-

A solution of trimethyl phosphite (1878 g, 15.13 mol) in 3122 g of toluene is prepared in a separate feeding vessel.

-

A 500 mL reaction coil is heated to 135 °C.

-

The two solutions are pumped into the heated coil at a rate of 12.5 g/min each.

-

The reaction pressure is maintained between 0.5 and 2.0 MPa, with a residence time of 20 minutes.

-

The reaction mixture is directly fed into a thin-film evaporation unit operating at a pressure of 400-1000 Pa and a temperature of 60-70 °C to remove the solvent and methyl chloride byproduct.

-

The crude product is then purified by vacuum distillation to yield this compound (boiling point 85-88 °C at 666 Pa). The expected yield is approximately 88%.[4]

-

Synthesis of Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann Reagent)

This compound is a key precursor to the Ohira-Bestmann reagent, which is widely used for the one-carbon homologation of aldehydes to terminal alkynes.

Reaction Scheme:

(CH₃O)₂P(O)CH₂C(O)CH₃ + TsN₃ → (CH₃O)₂P(O)C(N₂)C(O)CH₃ + TsH

Detailed Experimental Protocol:

-

Reactants:

-

This compound

-

Tosyl azide (B81097) (TsN₃)

-

Diethyl ether

-

-

Procedure:

-

A mixture of this compound (6.00 mmol, 1.00 equiv), tosyl azide (1.2 g, 6.6 mmol, 1.1 equiv), and triethylamine (6 mL) is stirred at room temperature for 18 hours.[5]

-

Triethylamine is removed under reduced pressure.

-

The residue is dissolved in diethyl ether (50 mL).

-

The precipitated triethylammonium (B8662869) tosylate is removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography (1:1 EtOAc:pentane) to afford Dimethyl (1-diazo-2-oxopropyl)phosphonate as a yellow oil (yield: 65%).[5]

-

Synthesis of Terminal Alkynes using the Ohira-Bestmann Reagent

The Ohira-Bestmann reaction provides a mild and efficient method for converting aldehydes to terminal alkynes.

Reaction Scheme:

R-CHO + (CH₃O)₂P(O)C(N₂)C(O)CH₃ --(K₂CO₃, MeOH)--> R-C≡CH

Detailed Experimental Protocol:

-

Reactants:

-

Aldehyde

-

Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann reagent)

-

Potassium carbonate (K₂CO₃)

-

Methanol (B129727) (MeOH)

-

-

Procedure:

-

To a solution of the aldehyde (e.g., undecanal, 0.20 g, 1.2 mmol) in methanol (10 mL) at room temperature, add potassium carbonate (0.32 g, 2.4 mmol) and the Ohira-Bestmann reagent (0.27 g, 1.4 mmol).

-

Stir the reaction mixture overnight at room temperature.

-

Dilute the mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the terminal alkyne.

-

Table 2: Examples of Alkyne Synthesis using the Ohira-Bestmann Reagent

| Aldehyde | Product | Yield (%) | Reference |

| 4-Chlorobenzaldehyde | 1-Chloro-4-ethynylbenzene | High (not specified) | [6] |

| Undecanal | 1-Dodecyne | 56 | |

| Various aldehydes | Corresponding alkynes | Generally high yields | [6] |

Role in Drug Discovery and Signaling Pathways

Organophosphorus compounds, particularly phosphonates, play a crucial role in drug discovery due to their ability to mimic phosphates and act as enzyme inhibitors. This compound serves as a valuable building block for the synthesis of more complex phosphonate-containing molecules with potential therapeutic applications.

Inhibition of Farnesyl Pyrophosphate Synthase (FPPS)

A significant target for phosphonate-based drugs is the mevalonate (B85504) pathway, which is essential for the biosynthesis of cholesterol and other isoprenoids. Farnesyl pyrophosphate synthase (FPPS) is a key enzyme in this pathway. Bisphosphonates, which can be synthesized from precursors derived from this compound, are potent inhibitors of FPPS. By inhibiting this enzyme, they disrupt the prenylation of small GTPase signaling proteins, which is crucial for their function. This disruption ultimately leads to apoptosis in bone-resorbing osteoclasts, making these compounds effective treatments for osteoporosis and other bone-related diseases.

Below is a diagram illustrating the mevalonate pathway and the point of inhibition by bisphosphonates.

Caption: The Mevalonate Pathway and Inhibition by Bisphosphonates.

Drug Discovery Workflow

This compound's versatility makes it a valuable starting material in a drug discovery workflow. Its ability to be readily converted into other reactive intermediates allows for the generation of diverse chemical libraries for screening against various biological targets.

The following diagram outlines a typical workflow for utilizing this compound in a drug discovery program.

Caption: Drug Discovery Workflow with this compound.

Conclusion

This compound is a foundational building block in modern organic synthesis, offering a gateway to a wide array of more complex molecules. Its straightforward synthesis and versatile reactivity, particularly in the formation of the Ohira-Bestmann reagent, make it an indispensable tool for chemists in both academic and industrial research. Furthermore, its role as a precursor to potent enzyme inhibitors highlights its significance in the ongoing quest for novel therapeutic agents. This guide has provided a detailed overview of its properties, synthesis, and applications, intended to support the endeavors of researchers and scientists in the field.

References

- 1. Dimethyl (1-Diazo-2-oxopropyl)phosphonate(90965-06-3) 1H NMR [m.chemicalbook.com]

- 2. This compound [webbook.nist.gov]

- 3. benchchem.com [benchchem.com]

- 4. Dimethyl acetylmethylphosphonate synthesis - chemicalbook [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Bestmann-Ohira Reagent: Alkynes from Aldehydes [sigmaaldrich.com]

Spectroscopic Profile of Dimethyl (2-oxopropyl)phosphonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Dimethyl (2-oxopropyl)phosphonate (CAS No: 4202-14-6), a versatile reagent in organic synthesis. The document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and visual representations of key analytical workflows and fragmentation pathways.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: 1H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 3.799 | d | 11.2 (JP-H) | 6H, 2 x -OCH3 |

| 3.124 | d | 22.7 (JP-H) | 2H, -CH2- |

| 2.325 | s | - | 3H, -C(O)CH3 |

Solvent: CDCl3

Table 2: 13C NMR Spectroscopic Data (Predicted and Comparative)

While a definitive, published 13C NMR spectrum with explicit peak assignments for this compound was not found in the immediate search, data for the closely related Dimethyl (1-diazo-2-oxopropyl)phosphonate shows signals at 189.8 (C=O), 53.6, 53.5 (-OCH3), and 27.1 (-CH3) ppm[1]. Based on the structure of this compound, the following assignments are predicted:

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~200 | C=O |

| ~53 | -OCH3 |

| ~38 (doublet) | -CH2- |

| ~30 | -C(O)CH3 |

Table 3: 31P NMR Spectroscopic Data

A definitive 31P NMR chemical shift for this compound was not explicitly found in the searched literature. However, for the related compound, Diethyl (1-diazo-2-oxopropyl)phosphonate, a 31P NMR chemical shift of 11.02 ppm has been reported[2]. The chemical shift for the title compound is expected to be in a similar region.

Table 4: Infrared (IR) Spectroscopy Peak List

The following characteristic absorption bands are observed in the IR spectrum of this compound:

| Wavenumber (cm-1) | Intensity | Assignment |

| ~1715 | Strong | C=O (Ketone) stretching |

| ~1250 | Strong | P=O stretching |

| ~1030 | Strong | P-O-C stretching |

| ~2950 | Medium | C-H (aliphatic) stretching |

Table 5: Mass Spectrometry (MS) Data

The mass spectrum of this compound is characterized by the following major fragments:

| m/z | Relative Intensity | Proposed Fragment |

| 166 | Moderate | [M]+ (Molecular Ion) |

| 124 | High | [M - C2H2O]+ |

| 109 | High | [P(O)(OCH3)2]+ |

| 94 | High | [M - C2H2O - OCH3 - H]+ |

| 79 | Moderate | [P(O)(OH)2]+ |

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared in an appropriate deuterated solvent, typically chloroform-d (B32938) (CDCl3), at a concentration of approximately 5-10 mg/mL. The solution is transferred to a 5 mm NMR tube.

-

1H NMR: Spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).

-

13C NMR: Spectra are acquired on the same instrument, typically at a frequency of 75 MHz or higher. Proton decoupling is employed to simplify the spectrum. Chemical shifts are referenced to the solvent peak (e.g., CDCl3 at 77.16 ppm).

-

31P NMR: Spectra are recorded on a spectrometer equipped with a phosphorus probe, typically at a frequency of 121 MHz or higher. Chemical shifts are reported in ppm relative to an external standard of 85% phosphoric acid (0.00 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of neat this compound, which is a liquid at room temperature, is typically recorded using one of the following methods:

-

Neat (Thin Film): A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Attenuated Total Reflectance (ATR): A small amount of the sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

The spectrum is recorded over the range of 4000-400 cm-1. A background spectrum of the empty salt plates or ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the GC. The compound is separated from the solvent and any impurities on a suitable capillary column (e.g., a non-polar or medium-polarity column). The eluting compound enters the mass spectrometer, where it is ionized by a 70 eV electron beam. The resulting fragments are separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the spectroscopic analysis of this compound.

Caption: A flowchart illustrating the general workflow of spectroscopic analysis.

Caption: A diagram showing the major fragmentation pathways in mass spectrometry.

References

A Technical Guide to Dimethyl (2-oxopropyl)phosphonate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Dimethyl (2-oxopropyl)phosphonate, a versatile organophosphorus compound. It covers its chemical identity, physical and spectroscopic properties, a detailed synthesis protocol, and its primary application in the homologation of aldehydes to alkynes via the Ohira-Bestmann reaction.

Chemical Identity and Synonyms

This compound is a key intermediate in organic synthesis, particularly valued for its bifunctional nature, possessing both a ketone and a phosphonate (B1237965) moiety.[1] This structure allows for a range of chemical transformations, making it a valuable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2]

A comprehensive list of its synonyms and alternative names is provided in Table 1 for clear identification and literature searching.

Table 1: Synonyms and Alternative Names for this compound

| Name Type | Name |

| Systematic Name | This compound |

| IUPAC Name | 1-dimethoxyphosphorylpropan-2-one[3] |

| Common Synonyms | Dimethyl acetonylphosphonate[3] |

| Acetonylphosphonic Acid Dimethyl Ester[4] | |

| (2-Oxopropyl)phosphonic Acid Dimethyl Ester[4] | |

| Dimethyl acetylmethylphosphonate[5] | |

| (Dimethylphosphono)acetone[6] | |

| CAS Registry Number | 4202-14-6[3] |

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized in Table 2. This data is essential for its handling, storage, and use in experimental setups.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁O₄P | [3] |

| Molecular Weight | 166.11 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 76-79 °C at 3 mmHg | [2] |

| Density | 1.202 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.439 | [2] |

| Flash Point | 93.4 °C (200.1 °F) - closed cup | [7] |

| Vapor Pressure | 0.07 mmHg | [3] |

Spectroscopic data is crucial for the identification and characterization of the compound. Key spectral information is available through various databases.

Table 3: Spectroscopic Data for this compound

| Spectroscopy Type | Data Availability and Source |

| ¹H NMR | Available from SpectraBase[3] |

| ¹³C NMR | Available from SpectraBase[3] |

| ³¹P NMR | Available from SpectraBase[3] |

| IR Spectrum | Available from NIST Chemistry WebBook[8] |

| Mass Spectrum (EI) | Available from NIST Chemistry WebBook[9] |

Experimental Protocols

Synthesis of this compound via the Arbuzov Reaction

The most common method for synthesizing this compound is the Michaelis-Arbuzov reaction.[10] This reaction involves the nucleophilic attack of a trialkyl phosphite (B83602) on an alkyl halide.[10]

Experimental Protocol:

A general procedure for the synthesis involves the reaction of chloroacetone (B47974) with trimethyl phosphite.[5]

Materials:

-

Chloroacetone

-

Trimethyl phosphite

-

Toluene (B28343) (solvent)

Procedure:

-

A solution of chloroacetone in toluene and a separate solution of trimethyl phosphite in toluene are prepared.[5]

-

A reaction coil is heated to 135 °C.[5]

-

The two solutions are pumped simultaneously into the heated coil. A typical residence time is 20 minutes with the reaction pressure maintained between 0.5 and 2.0 MPa.[5]

-

The resulting reaction mixture is directly fed into a thin-film evaporation apparatus.[5]

-

The product is purified by distillation under reduced pressure (e.g., 60-70 °C at 4 to 10 x 10² Pa) to yield this compound.[5] A yield of 88% has been reported for this continuous flow process.[5]

Caption: Arbuzov reaction workflow for synthesis.

Application in Alkyne Synthesis: The Ohira-Bestmann Reaction

This compound is a precursor to the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate), which is used for the one-carbon homologation of aldehydes to terminal alkynes under mild conditions.[11]

Experimental Protocol (General Procedure):

This protocol describes the in situ generation of the active phosphonate ylide from the Ohira-Bestmann reagent (which is synthesized from this compound) and its subsequent reaction with an aldehyde.

Materials:

-

Aldehyde

-

Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann Reagent)

-

Potassium carbonate (K₂CO₃)

-

Methanol (B129727) (MeOH)

Procedure:

-

The aldehyde is dissolved in methanol in a reaction flask.[12]

-

Potassium carbonate is added to the solution.[12]

-

Dimethyl (1-diazo-2-oxopropyl)phosphonate is added to the mixture.[12]

-

The reaction is stirred at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC).[12]

-

Upon completion, the reaction is worked up by quenching, extraction with an organic solvent, and purification, typically by column chromatography, to yield the terminal alkyne.[12]

Reaction Mechanism and Logical Relationships

The utility of this compound in alkyne synthesis is best understood through the mechanism of the Ohira-Bestmann reaction.

Caption: Mechanism of the Ohira-Bestmann reaction.

The reaction is initiated by the base-catalyzed methanolysis of the Ohira-Bestmann reagent to generate the key reactive intermediate, the diazomethylphosphonate anion.[13][14] This anion then adds to the aldehyde, leading to an oxaphosphetane intermediate, analogous to the Wittig reaction.[15] Subsequent elimination yields a diazoalkene, which then loses nitrogen gas to form a vinylidene carbene.[16] A final 1,2-hydride shift furnishes the desired terminal alkyne.[16]

Applications in Drug Development and Research

This compound and its derivatives are valuable in pharmaceutical and agrochemical research. The phosphonate group can act as a phosphate (B84403) mimic, and the ability to introduce an alkyne functional group via the Ohira-Bestmann reaction opens up pathways to a wide array of complex molecules and bioactive compounds through subsequent reactions like click chemistry. While direct involvement in specific signaling pathways is not widely documented, its role as a synthetic building block is critical for creating novel molecular entities for drug discovery and development programs.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C5H11O4P | CID 77872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 4202-14-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. Dimethyl acetylmethylphosphonate synthesis - chemicalbook [chemicalbook.com]

- 6. CAS 4202-14-6: Dimethyl P-(2-oxopropyl)phosphonate [cymitquimica.com]

- 7. This compound [jinonpharma.com]

- 8. This compound [webbook.nist.gov]

- 9. This compound [webbook.nist.gov]

- 10. Arbuzov Reaction [organic-chemistry.org]

- 11. tcichemicals.com [tcichemicals.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. organic chemistry - Mechanism of homologation of aldehyde to alkyne: Ohira–Bestmann reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 14. Reagent of the month – March – Seyferth-Gilbert and Bestmann-Ohira reagents - SigutLabs [sigutlabs.com]

- 15. Seyferth-Gilbert Homologation [organic-chemistry.org]

- 16. ORGANIC SPECTROSCOPY INTERNATIONAL: BESTMAN-OHIRA REAGENT [orgspectroscopyint.blogspot.com]

An In-depth Technical Guide to Dimethyl (2-oxopropyl)phosphonate: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl (2-oxopropyl)phosphonate, also known as dimethyl acetonylphosphonate, is a versatile organophosphorus compound with significant applications in synthetic organic chemistry. This technical guide provides a comprehensive overview of its historical context, detailed synthesis protocols, physical and chemical properties, and its pivotal role as a reagent in key carbon-carbon bond-forming reactions. Particular focus is given to its utility in the Horner-Wadsworth-Emmons and as a precursor to the Bestmann-Ohira reagent for the Seyferth-Gilbert homologation. This document is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.

Discovery and Historical Context

The development of this compound is intrinsically linked to the broader history of organophosphorus chemistry, specifically the Michaelis-Arbuzov reaction . First discovered by August Michaelis in 1898 and extensively explored by Aleksandr Arbuzov, this reaction provides a general and effective method for the formation of carbon-phosphorus bonds[1]. The reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide to generate a dialkyl phosphonate[1].

While a singular "discovery" of this compound is not prominently documented, its synthesis is a classic application of the Michaelis-Arbuzov reaction, utilizing trimethyl phosphite and chloroacetone (B47974). The significance of this particular β-ketophosphonate grew substantially with the advent of the Horner-Wadsworth-Emmons (HWE) reaction in the mid-20th century. This reaction, a modification of the Wittig reaction, employs phosphonate (B1237965) carbanions for the synthesis of alkenes, often with high E-selectivity.

Furthermore, the utility of this compound was significantly expanded when it was identified as a key precursor to Dimethyl (1-diazo-2-oxopropyl)phosphonate , commonly known as the Bestmann-Ohira reagent . This reagent is instrumental in the Seyferth-Gilbert homologation , a reaction that efficiently converts aldehydes into terminal alkynes under mild conditions.

Physicochemical and Spectroscopic Data

The physical, chemical, and spectroscopic properties of this compound are summarized in the tables below.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁O₄P | [2] |

| Molecular Weight | 166.11 g/mol | [2] |

| CAS Number | 4202-14-6 | [2] |

| Appearance | Clear, light yellow liquid | [2] |

| Boiling Point | 85-88 °C at 666 Pa | [3] |

| Density | 1.202 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.439 | |

| Synonyms | Dimethyl acetonylphosphonate | [2] |

Table 2: Spectroscopic Data

| Spectrum | Key Peaks/Shifts | Reference |

| ¹H NMR (CDCl₃) | δ (ppm): 3.80 (d, J=11.0 Hz, 6H, P(OCH₃)₂), 3.16 (d, J=22.5 Hz, 2H, PCH₂), 2.26 (s, 3H, C(O)CH₃) | |

| ¹³C NMR (CDCl₃) | δ (ppm): 201.2 (d, J=6.0 Hz, C=O), 53.0 (d, J=6.5 Hz, OCH₃), 42.5 (d, J=127.0 Hz, PCH₂), 31.0 (s, C(O)CH₃) | |

| IR (neat) | ν (cm⁻¹): 2950, 1710 (C=O), 1250 (P=O), 1030 (P-O-C) | [2][4] |

| ³¹P NMR (CDCl₃) | δ (ppm): 21.5 | [2] |

Experimental Protocols

Synthesis of this compound via Michaelis-Arbuzov Reaction

This protocol is adapted from a large-scale industrial synthesis and demonstrates a robust method for the preparation of this compound[3].

Reaction Scheme:

Materials:

-

Chloroacetone (1000 g, 10.81 mol)

-

Trimethyl phosphite (1878 g, 15.13 mol)

-

Toluene (B28343) (7122 g total)

Equipment:

-

500 mL reaction coil

-

Heating system capable of maintaining 135 °C

-

Two feed pumps

-

Thin-film evaporation unit

Procedure:

-

Heat the 500 mL reaction coil to 135 °C.

-

Prepare two separate feed solutions:

-

Solution A: Dissolve 1000 g (10.81 mol) of chloroacetone in 4000 g of toluene.

-

Solution B: Dissolve 1878 g (15.13 mol) of trimethyl phosphite in 3122 g of toluene.

-

-

Once the reaction coil has reached a stable temperature of 135 °C, begin pumping both Solution A and Solution B into the coil at a rate of 12.5 g/min each.

-

Maintain a reaction pressure of 0.5 to 2.0 MPa. The residence time in the coil will be approximately 20 minutes.

-

The output from the reaction coil is fed directly into a thin-film evaporation unit.

-

Maintain the thin-film evaporator at a pressure of 400 to 1000 Pa and a temperature of 60 to 70 °C to remove toluene and the methyl chloride byproduct.

-

The crude product is collected and can be further purified by vacuum distillation.

-

Collect the fraction boiling at 85-88 °C at 666 Pa.

Yield:

-

1230 g of this compound (88% yield).

Synthesis of Dimethyl (1-diazo-2-oxopropyl)phosphonate (Bestmann-Ohira Reagent)

This protocol describes the conversion of this compound to the Bestmann-Ohira reagent.

Materials:

-

This compound

-

Tosyl azide (B81097) or other suitable diazotizing agent

-

Triethylamine (B128534) or another suitable base

-

Diethyl ether

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equiv) in a suitable solvent such as acetonitrile (B52724) or THF.

-

Add triethylamine (1.1 equiv).

-

Cool the mixture in an ice bath.

-

Slowly add a solution of tosyl azide (1.05 equiv) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, the triethylammonium (B8662869) tosylate salt will precipitate. This can be removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

Key Reactions and Mechanistic Pathways

The Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a cornerstone of alkene synthesis, providing a reliable method for the formation of, predominantly, (E)-alkenes. The reaction involves the deprotonation of the α-carbon of the phosphonate, followed by nucleophilic attack on an aldehyde or ketone.

Mechanism:

-

Deprotonation: A base (e.g., NaH, n-BuLi) removes the acidic proton from the carbon adjacent to the phosphonate and carbonyl groups, forming a stabilized phosphonate carbanion.

-

Nucleophilic Addition: The carbanion adds to the carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate.

-

Oxaphosphetane Formation and Elimination: The tetrahedral intermediate rearranges to form a four-membered oxaphosphetane ring, which then collapses to yield the alkene and a water-soluble phosphate (B84403) byproduct. The stereochemical outcome is largely determined by the relative energies of the transition states leading to the syn- and anti-intermediates.

The Seyferth-Gilbert Homologation (using the Bestmann-Ohira Reagent)

This reaction provides a mild and efficient method for the one-carbon homologation of aldehydes to terminal alkynes.

Mechanism:

-

In situ generation of the active reagent: In the presence of a base such as potassium carbonate in methanol, the Bestmann-Ohira reagent (Dimethyl (1-diazo-2-oxopropyl)phosphonate) undergoes deacylation to generate the dimethyl (diazomethyl)phosphonate anion.

-

Addition to Aldehyde: This anion adds to the aldehyde to form an intermediate adduct.

-

Cyclization and Elimination: The adduct cyclizes to an oxaphosphetane-like intermediate, which then eliminates dimethyl phosphate to form a vinyl diazo species.

-

Rearrangement: The vinyl diazo compound loses nitrogen gas to form a vinylidene carbene, which then undergoes a 1,2-hydride shift to furnish the terminal alkyne.

Visualized Workflows and Pathways

Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

The Seyferth-Gilbert Homologation using the Bestmann-Ohira Reagent

Caption: Logical pathway of the Seyferth-Gilbert Homologation.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its straightforward preparation via the Michaelis-Arbuzov reaction and its utility in the Horner-Wadsworth-Emmons olefination and as a precursor to the Bestmann-Ohira reagent make it an indispensable tool for the construction of complex molecules. This guide has provided a detailed overview of its historical context, synthesis, properties, and key applications, with the aim of serving as a practical resource for chemists in both academic and industrial research, particularly in the realm of drug discovery and development.

References

The Core Chemical Reactivity of Dimethyl (2-oxopropyl)phosphonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl (2-oxopropyl)phosphonate, also known as dimethyl acetonylphosphonate, is a versatile bifunctional organophosphorus compound that serves as a crucial building block in modern organic synthesis.[1][2] Its unique structure, incorporating both a ketone and a phosphonate (B1237965) moiety, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the fundamental chemical reactivity of this compound, with a focus on its synthesis, key reactions, and applications in drug discovery and development. Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways are presented to facilitate its practical application in the laboratory.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a molecular weight of 166.11 g/mol .[3][4] It is soluble in most organic solvents.[5] Key physical and spectroscopic properties are summarized in the tables below.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 4202-14-6 | [3][4] |

| Molecular Formula | C₅H₁₁O₄P | [3][4] |

| Molecular Weight | 166.11 g/mol | [3][4] |

| Appearance | Colorless to pale yellow liquid | [3][4] |

| Density | 1.202 g/mL at 25 °C | [4] |

| Boiling Point | 76-79 °C / 3 mmHg | [3][4] |

| Refractive Index (n20/D) | 1.439 | [3][4] |

| Vapor Pressure | 0.07 mmHg | [1] |

| Flash Point | 93.4 °C (closed cup) | [4] |

Table 2: Spectroscopic Data of this compound

| Spectrum | Key Features | Reference(s) |

| ¹H NMR (CDCl₃) | Signals corresponding to methyl protons of the acetyl group, methylene (B1212753) protons adjacent to the carbonyl and phosphonate groups, and methoxy (B1213986) protons on the phosphorus atom. | [1][6] |

| ¹³C NMR (CDCl₃) | Resonances for the carbonyl carbon, methyl carbon of the acetyl group, methylene carbon, and methoxy carbons. | [1][6] |

| ³¹P NMR (CDCl₃) | A characteristic signal for the phosphonate group. | [1] |

| IR (Neat) | Strong absorption bands for the C=O (ketone) and P=O (phosphonate) stretching vibrations. | [1] |

| Mass Spectrum (EI) | Molecular ion peak and characteristic fragmentation pattern. | [7] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Michaelis-Arbuzov reaction.[8][9] This reaction involves the nucleophilic attack of a trialkyl phosphite (B83602), typically trimethyl phosphite, on an α-haloketone, such as chloroacetone (B47974) or bromoacetone.

Michaelis-Arbuzov Reaction

The reaction proceeds via an Sɴ2 mechanism where the phosphorus atom of the trimethyl phosphite attacks the carbon atom bearing the halogen, displacing the halide ion to form a quasi-phosphonium salt intermediate. This intermediate then undergoes a dealkylation step, where the displaced halide ion attacks one of the methyl groups of the phosphite, yielding the final phosphonate product and a methyl halide.

Caption: Michaelis-Arbuzov reaction for the synthesis of this compound.

Experimental Protocol: Synthesis via Michaelis-Arbuzov Reaction

Materials:

-

Trimethyl phosphite

-

Chloroacetone

-

Anhydrous toluene (B28343) (or neat reaction)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add trimethyl phosphite.

-

Heat the trimethyl phosphite to a gentle reflux.

-

Add chloroacetone dropwise from the dropping funnel to the refluxing trimethyl phosphite over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.

-

After the addition is complete, continue to heat the reaction mixture at reflux for an additional 2-3 hours to ensure complete reaction.

-

The progress of the reaction can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the trimethyl phosphite signal and the appearance of the this compound signal.

-

After cooling to room temperature, the resulting methyl chloride byproduct will have evaporated. The crude product can be purified by vacuum distillation to yield pure this compound.

Fundamental Chemical Reactivity

The reactivity of this compound is characterized by the presence of two key functional groups: the ketone and the phosphonate. This allows for a variety of chemical transformations at the α-carbon to the phosphonate group, the carbonyl carbon, and the methyl group of the acetyl moiety.

Horner-Wadsworth-Emmons (HWE) Reaction

One of the most important applications of this compound is in the Horner-Wadsworth-Emmons (HWE) reaction.[8][10] This reaction provides a highly efficient and stereoselective method for the synthesis of α,β-unsaturated ketones.

In the HWE reaction, the α-proton to the phosphonate and ketone groups is acidic and can be readily deprotonated by a base (e.g., NaH, LDA, K₂CO₃) to form a stabilized phosphonate carbanion. This carbanion then acts as a nucleophile and attacks an aldehyde or ketone, leading to the formation of an α,β-unsaturated ketone and a water-soluble phosphate (B84403) byproduct, which is easily removed during workup.[11][12] The reaction generally favors the formation of the (E)-alkene.[10]

Caption: Horner-Wadsworth-Emmons reaction using this compound.

Table 3: Examples of Horner-Wadsworth-Emmons Reactions with this compound

| Aldehyde/Ketone | Base | Solvent | Product | Yield (%) | Reference |

| Benzaldehyde | NaH | THF | (E)-4-Phenylbut-3-en-2-one | >95 (E-isomer) | [10] |

| 4-Nitrobenzaldehyde | NaH | DME | (E)-4-(4-Nitrophenyl)but-3-en-2-one | High | [13] |

| Cyclohexanecarboxaldehyde | K₂CO₃ | Methanol | (E)-4-Cyclohexylbut-3-en-2-one | Good | [14] |

| Octanal | NaH | THF | (E)-Undec-3-en-2-one | Moderate | [13] |

Synthesis of the Ohira-Bestmann Reagent and Alkyne Synthesis

This compound is the precursor for the synthesis of Dimethyl (1-diazo-2-oxopropyl)phosphonate, commonly known as the Ohira-Bestmann reagent.[3][15] This reagent is widely used for the one-carbon homologation of aldehydes to terminal alkynes under mild conditions.[16]

The synthesis of the Ohira-Bestmann reagent involves a diazo transfer reaction, where this compound is first deprotonated with a base (e.g., NaH, t-BuOK) and then treated with a sulfonyl azide (B81097), such as tosyl azide or p-acetamidobenzenesulfonyl azide.[3][17]

The Ohira-Bestmann reagent, when treated with a base (typically K₂CO₃) in the presence of an aldehyde in methanol, generates a diazomethylphosphonate anion in situ. This anion reacts with the aldehyde to form an intermediate that eliminates nitrogen gas and rearranges to afford the corresponding terminal alkyne.[18][19]

Caption: Experimental workflow for the synthesis and application of the Ohira-Bestmann reagent.

Experimental Protocol: Synthesis of the Ohira-Bestmann Reagent

Materials:

-

This compound

-

Sodium hydride (60% dispersion in mineral oil)

-

p-Acetamidobenzenesulfonyl azide

-

Anhydrous toluene

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

In a flame-dried, three-necked round-bottom flask under an argon atmosphere, suspend sodium hydride in anhydrous toluene.

-

Cool the suspension to 0 °C in an ice-water bath.

-

Add a solution of this compound in anhydrous toluene dropwise to the cooled suspension.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

-

Add a solution of p-acetamidobenzenesulfonyl azide in anhydrous THF dropwise to the reaction mixture.

-

Remove the ice bath and allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford the Ohira-Bestmann reagent as a pale yellow oil.

Table 4: Examples of Alkyne Synthesis using the Ohira-Bestmann Reagent

| Aldehyde | Yield (%) | Reference |

| Undecanal | 56 | |

| Benzaldehyde | High | [14] |

| 4-Methoxybenzaldehyde | 91 | [20] |

| 2-Naphthaldehyde | 85 | [20] |

Applications in Drug Development

The versatile reactivity of this compound and its derivatives makes it a valuable tool in drug discovery and development.[2][3] The phosphonate moiety is often used as a stable mimic of phosphate groups in biological systems, or as a bioisostere for carboxylic acids.[2]

The α,β-unsaturated ketones synthesized via the HWE reaction are important intermediates in the synthesis of various pharmacologically active compounds, including prostaglandins (B1171923) and other natural products. Furthermore, the alkynes generated from the Ohira-Bestmann reaction are versatile handles for further functionalization, for instance, in "click chemistry" for the synthesis of triazole-containing drug candidates.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its fundamental chemical reactivity, centered around the Horner-Wadsworth-Emmons reaction and its role as a precursor to the Ohira-Bestmann reagent, provides efficient and reliable methods for the synthesis of α,β-unsaturated ketones and terminal alkynes, respectively. The mild reaction conditions and the ease of purification associated with these transformations make it an attractive choice for the synthesis of complex molecules, particularly in the field of drug development. This guide provides the necessary foundational knowledge and practical protocols to effectively utilize this compound in a research setting.

References

- 1. This compound | C5H11O4P | CID 77872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. scispace.com [scispace.com]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. This compound [webbook.nist.gov]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]

- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 14. connectsci.au [connectsci.au]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. [PDF] Synthesis of the Bestmann-Ohira Reagent | Semantic Scholar [semanticscholar.org]

- 17. orgsyn.org [orgsyn.org]

- 18. ORGANIC SPECTROSCOPY INTERNATIONAL: BESTMAN-OHIRA REAGENT [orgspectroscopyint.blogspot.com]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. Seyferth-Gilbert Homologation [organic-chemistry.org]

The Cornerstone of Modern Synthesis: A Technical Guide to Dimethyl (2-oxopropyl)phosphonate

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the versatile applications and profound importance of Dimethyl (2-oxopropyl)phosphonate in organic synthesis.

This compound, a bifunctional organophosphorus compound, has emerged as an indispensable tool in the synthetic chemist's arsenal.[1] Its unique structural features, combining a reactive ketone and a phosphonate (B1237965) moiety, unlock a diverse range of synthetic transformations, streamlining the construction of complex molecular architectures crucial for pharmaceutical and materials science innovation.[1] This guide provides an in-depth analysis of its primary roles in the Horner-Wadsworth-Emmons reaction and as the precursor to the celebrated Bestmann-Ohira reagent for alkyne synthesis.

Core Applications and Synthetic Utility

This compound serves as a linchpin in two major classes of organic reactions:

-

Horner-Wadsworth-Emmons (HWE) Reaction: As a β-ketophosphonate, this reagent is a key participant in the HWE reaction, a powerful method for the stereoselective synthesis of α,β-unsaturated ketones.[2] This reaction offers significant advantages over the traditional Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions, and the facile removal of the water-soluble phosphate (B84403) byproduct, simplifying purification.[3][4][5] The HWE reaction generally exhibits a high preference for the formation of (E)-alkenes.[3][4]

-

Precursor to the Bestmann-Ohira Reagent (Seyferth-Gilbert Homologation): this compound is the direct precursor to dimethyl (1-diazo-2-oxopropyl)phosphonate, widely known as the Bestmann-Ohira reagent.[6] This reagent is instrumental in the Seyferth-Gilbert homologation, a reaction that efficiently converts aldehydes and ketones into terminal and internal alkynes, respectively, by adding a single carbon atom.[7][8][9] The Ohira-Bestmann modification, which utilizes milder bases like potassium carbonate, has broadened the scope of this reaction to include base-sensitive and enolizable aldehydes.[8][10]

Quantitative Data Summary

The following tables summarize the yields of key transformations involving this compound and its derivatives, showcasing the broad substrate scope and efficiency of these reactions.

Table 1: Synthesis of the Bestmann-Ohira Reagent from this compound

| Diazo Transfer Agent | Base | Solvent | Yield (%) | Reference |

| p-Acetamidobenzenesulfonyl azide (B81097) | NaH | Toluene (B28343)/THF | 77 | [11] |

| Tosyl azide | NaH | Benzene/THF | Not Specified | [6] |

| Polymer-supported sulfonyl azide | t-BuOK | Methylene chloride | High | [6] |

Table 2: Seyferth-Gilbert Homologation of Aldehydes to Alkynes using the Bestmann-Ohira Reagent

| Aldehyde | Base | Solvent | Yield (%) | Reference |

| Aryl aldehydes | K₂CO₃ | Methanol | Good to Excellent | [8] |

| Heterocyclic aldehydes | K₂CO₃ | Methanol | High | [12] |

| Aliphatic aldehydes | K₂CO₃ | Methanol | High | [12] |

| Enolizable chiral aldehydes | K₂CO₃ | Methanol | High (no racemization) | [12] |

| Less reactive aldehydes | Cs₂CO₃ | Methanol | Drastic yield increase | [7] |

Table 3: Horner-Wadsworth-Emmons Reaction of β-Ketophosphonates with Aldehydes (Analogous Reactions)

| Aldehyde | Phosphonate | Base | Solvent | Product | Yield (%) | E/Z Ratio | Reference |

| Benzaldehyde | Triethyl phosphonoacetate | NaH | THF | Ethyl cinnamate | 95 | >98:2 | [2] |

| 4-Chlorobenzaldehyde | Methyl (dimethoxyphosphoryl)acetate | NaH | DME | Methyl 4-chlorocinnamate | 92 | >95:5 | [2] |

| Cyclohexanecarboxaldehyde | Triethyl phosphonoacetate | NaH | THF | Ethyl cyclohexylideneacetate | 88 | >95:5 | [2] |

| Octanal | Triethyl phosphonoacetate | NaH | THF | Ethyl dec-2-enoate | 85 | 90:10 | [2] |

Experimental Protocols

Synthesis of the Bestmann-Ohira Reagent from this compound

Materials:

-

This compound

-

p-Acetamidobenzenesulfonyl azide

-

Sodium hydride (NaH)

-

Toluene, anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Petroleum ether

-

Diethyl ether (Et₂O)

-

Celite

Procedure: [11]

-

Equip a 1-L, three-necked flask with an overhead stirrer and an addition funnel.

-

Charge the flask with a solution of this compound (325 mmol) in toluene (300 mL) and cool the solution to 0 °C.

-

Add NaH (55% in paraffin; 300 mmol) in portions.

-

Once gas evolution ceases, add a solution of p-acetamidobenzenesulfonyl azide (300 mmol) in THF (100 mL) dropwise. The suspension will become highly viscous and change color to yellow-brown.

-

After stirring for 16 hours, dilute the mixture with petroleum ether.

-

Filter the mixture through a pad of Celite, rinsing thoroughly with Et₂O.

-

Remove the solvents under reduced pressure to yield the Bestmann-Ohira reagent. For most applications, this crude product is of sufficient purity.

Seyferth-Gilbert Homologation of an Aldehyde to a Terminal Alkyne

Materials:

-

Aldehyde

-

Bestmann-Ohira reagent

-

Potassium carbonate (K₂CO₃)

-

Methanol, anhydrous

-

Diethyl ether

-

5% aqueous sodium bicarbonate solution

-

Sodium sulfate

Procedure: [8]

-

To a stirred solution of the aldehyde in anhydrous methanol, add potassium carbonate.

-

Add the Bestmann-Ohira reagent to the mixture.

-

Stir the reaction at room temperature until completion (monitor by TLC).

-

Dilute the reaction mixture with diethyl ether.

-

Wash the organic layer with 5% aqueous sodium bicarbonate solution.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the alkyne.

Horner-Wadsworth-Emmons Reaction for the Synthesis of an α,β-Unsaturated Ketone

Materials:

-

This compound

-

Aldehyde

-

Sodium hydride (NaH)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure (General, adapted from analogous reactions): [2]

-

To a stirred suspension of NaH in anhydrous THF at 0 °C, add a solution of this compound in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add a solution of the aldehyde in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired α,β-unsaturated ketone.

Visualizing the Chemistry: Reaction Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction mechanisms and a general experimental workflow.

Caption: Mechanism of the Seyferth-Gilbert Homologation via the Bestmann-Ohira Reagent.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. Dimethyl P-(1-diazo-2-oxopropyl)phosphonate - Enamine [enamine.net]

- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: BESTMAN-OHIRA REAGENT [orgspectroscopyint.blogspot.com]